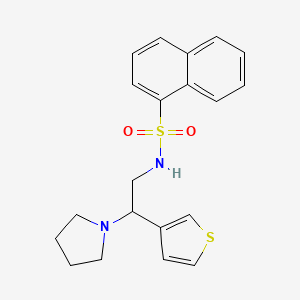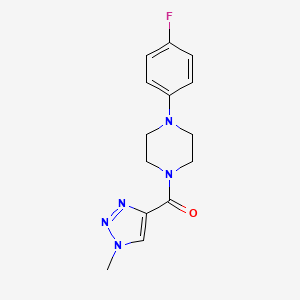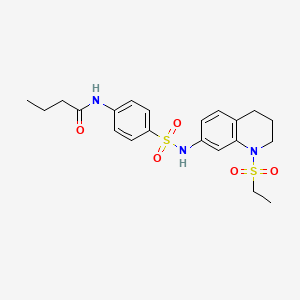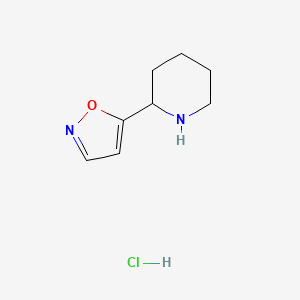
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly abbreviated as PTENS. PTENS is a sulfonamide-based compound that has been synthesized using a variety of methods. The compound has been found to have several biochemical and physiological effects, making it an interesting target for scientific research.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors, including compounds similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, have been studied for their ability to detect transition metal ions. These ligands show remarkable selectivity towards specific ions like Cu2+, changing color upon complexation, which makes them useful in molecular recognition applications (Gosavi-Mirkute et al., 2017).
Synthesis of Novel Compounds
In the realm of organic chemistry, the synthesis of various naphthalene-sulfonamide derivatives, including those similar to the specified compound, has been explored. These compounds often serve as intermediates or final products in the creation of molecules with potential therapeutic applications (Williams et al., 2010).
Rearrangement in Organic Synthesis
Certain sulfonamides derived from amino acids like serine and threonine, which are structurally related to the compound , undergo interesting rearrangements to form pyrrolidin-3-ones. These types of reactions are significant in organic synthesis for the creation of complex molecules (Králová et al., 2019).
Development of CDK2 Inhibitors
Compounds with naphthyl and thienyl moieties, akin to the specified chemical, have been synthesized and studied for their potential as CDK2 inhibitors. This research is crucial in developing treatments for various cancers, as CDK2 is a target enzyme in cancer therapy (Abdel-Rahman et al., 2021).
Magnetic Anisotropy in Coordination Chemistry
In coordination chemistry, the study of cobalt(II)-sulfonamide complexes, where the ligands are structurally similar to the specified compound, has been conducted. These studies explore the magnetic anisotropy in relation to the coordination geometry, contributing to our understanding of magnetic materials (Wu et al., 2019).
Ligand Synthesis for Metal-Catalyzed Couplings
Ligands based on amide structures similar to the specified compound have been synthesized and used in copper-catalyzed coupling reactions. This research is significant in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Ma et al., 2017).
Synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides
The synthesis of sulfonamides, including those similar to the specified compound, has been explored for their potential applications in medicinal chemistry and drug development (Rozentsveig et al., 2013).
PET Imaging Agents
Certain naphthalene-sulfonamides have been synthesized for use as PET imaging agents. This research is crucial in the development of diagnostic tools for various diseases (Wang et al., 2008).
Organocatalysis in Asymmetric Reactions
Organocatalysts containing pyrrolidine and sulfone moieties, structurally similar to the specified compound, have been used in asymmetric Michael reactions, which are important in producing chiral compounds for pharmaceuticals (Syu et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c23-26(24,20-9-5-7-16-6-1-2-8-18(16)20)21-14-19(17-10-13-25-15-17)22-11-3-4-12-22/h1-2,5-10,13,15,19,21H,3-4,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKHPFTWZAJRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2415676.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)
![2-(4-bromophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2415679.png)
![2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2415680.png)


![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)
![4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B2415688.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)



![8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2415693.png)
